molecular formula C12H15Cl2NO2 B5733613 N-(3,5-dichloro-4-hydroxyphenyl)-2-ethylbutanamide

N-(3,5-dichloro-4-hydroxyphenyl)-2-ethylbutanamide

Cat. No. B5733613
M. Wt: 276.16 g/mol
InChI Key: HBURRYPQIWTTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-2-ethylbutanamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is one of the most commonly used drugs in the world, with a wide range of applications in both clinical and research settings.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are involved in the inflammatory response. By reducing the production of prostaglandins, Diclofenac helps to alleviate pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects, including the inhibition of COX activity, the reduction of prostaglandin production, and the modulation of immune system activity. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in laboratory experiments, including its well-established safety profile, its availability in a variety of formulations, and its ability to modulate a wide range of biological processes. However, it also has several limitations, including the potential for off-target effects, the need for careful dosing and administration, and the potential for variability in response across different experimental systems.

Future Directions

There are several areas of future research that could be explored with regard to Diclofenac. These include the development of new formulations and delivery methods, the investigation of its potential as an anti-cancer agent, and the exploration of its effects on neurological function and disease. Additionally, further studies are needed to better understand the mechanisms underlying its therapeutic effects, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

The synthesis of Diclofenac involves a series of chemical reactions that convert 2,6-dichloroaniline into the final product. The process involves the use of various reagents, including acetic anhydride, sulfuric acid, and sodium hydroxide. The synthesis is typically carried out in a laboratory setting, using specialized equipment and procedures.

Scientific Research Applications

Diclofenac has been extensively studied for its therapeutic potential in a variety of conditions, including arthritis, migraine headaches, and postoperative pain. It has also been investigated for its potential use as an anti-cancer agent, as well as in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-3-7(4-2)12(17)15-8-5-9(13)11(16)10(14)6-8/h5-7,16H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBURRYPQIWTTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C(=C1)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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